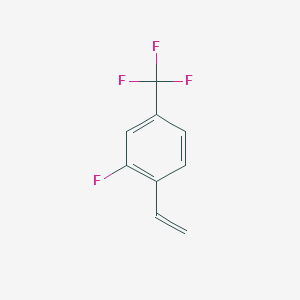

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a vinyl group (ethenyl) attached to a benzene ring, which also contains a fluorine atom and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and proceeds via a Heck coupling mechanism.

Another method involves the dehydrohalogenation of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene using a strong base, such as potassium tert-butoxide, in a suitable solvent like dimethyl sulfoxide. This reaction results in the formation of the desired vinyl-substituted product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Heck coupling reactions using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and improved scalability. Additionally, the use of recyclable palladium catalysts and green solvents can enhance the sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding ethyl-substituted benzene using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethyl-substituted benzene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of biologically active compounds. Its fluorinated structure often contributes to enhanced biological activity and metabolic stability.

Case Study: Anticancer Agents

Recent research has indicated that fluorinated compounds, including derivatives of this benzene, exhibit potential anticancer properties. For instance, studies have shown that fluoroquinolone antibiotics can interfere with DNA topoisomerase, leading to apoptosis in cancer cells . This highlights the importance of such compounds in drug development.

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly as a building block for the synthesis of herbicides and pesticides. The trifluoromethyl group enhances lipophilicity, improving the bioavailability of these agrochemicals.

Data Table: Agrochemical Formulations

| Compound Name | Active Ingredient | Application Area | Concentration (%) |

|---|---|---|---|

| Herbicide A | 1-Ethenyl-2-fluoro... | Weed Control | 5-10 |

| Insecticide B | 1-Ethenyl-2-fluoro... | Pest Management | 10-20 |

| Fungicide C | 1-Ethenyl-2-fluoro... | Fungal Disease Control | 15-25 |

Material Science Applications

In materials science, this compound is used as a monomer in polymer synthesis. Its incorporation into polymers can enhance thermal stability and chemical resistance.

Case Study: Polymer Development

Research has demonstrated that polymers synthesized from fluorinated monomers exhibit superior properties compared to their non-fluorinated counterparts. For example, studies have shown that incorporating this compound into polyolefins can improve their resistance to solvents and UV degradation .

Environmental Considerations

While the applications of this compound are extensive, environmental considerations must be addressed. The compound is classified as a volatile organic compound (VOC), which can contribute to atmospheric pollution. Regulatory frameworks are in place to manage its use and minimize environmental impact .

Mecanismo De Acción

The mechanism of action of 1-ethenyl-2-fluoro-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the vinyl group can participate in various addition and substitution reactions, while the fluorine and trifluoromethyl groups can influence the compound’s reactivity and stability.

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparación Con Compuestos Similares

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-Ethenyl-2-chloro-4-(trifluoromethyl)benzene: Similar structure but with a chlorine atom instead of fluorine

1-Ethenyl-2-fluoro-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of trifluoromethyl. The difference in fluorine content can affect the compound’s chemical properties and stability.

1-Ethenyl-2-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of trifluoromethyl. The absence of additional fluorine atoms can lead to different reactivity and applications.

Actividad Biológica

1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethyl group and a fluoro substituent on the benzene ring, which are known to influence the compound's lipophilicity and metabolic stability. The presence of these fluorine atoms can enhance the interaction with biological targets, potentially leading to increased potency against various diseases.

Anticancer Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant anticancer activities. For instance, a study highlighted that derivatives containing trifluoromethyl groups demonstrated enhanced potency against breast cancer cell lines, showing a five-fold increase in activity compared to non-fluorinated counterparts .

Table 1: Anticancer Activity of Fluorinated Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Trifluoromethyl derivative A | A549 | 10 | |

| Trifluoromethyl derivative B | HepG2 | 5 |

Antimicrobial Activity

The antimicrobial properties of fluorinated compounds have also been well-documented. Studies show that certain fluorinated derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The structural modifications, such as the introduction of trifluoromethyl groups, can significantly enhance their efficacy against resistant strains .

Table 2: Antimicrobial Activity of Fluorinated Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| Trifluoromethyl derivative C | P. aeruginosa | 15 | |

| Trifluoromethyl derivative D | S. aureus | 8 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Fluorine atoms can stabilize certain molecular conformations, enhancing binding affinity to target proteins involved in cell proliferation and survival pathways. For example, fluorinated compounds have been shown to interact effectively with the Bcr-Abl tyrosine kinase, which is crucial in many cancers .

Case Studies

- Case Study on Breast Cancer : A recent study evaluated the effects of various fluorinated compounds on MCF-7 breast cancer cells. The results indicated that those with a trifluoromethyl substitution exhibited superior cytotoxicity compared to their non-fluorinated analogs, implicating the role of fluorination in enhancing therapeutic efficacy .

- Antimicrobial Efficacy : In another investigation focusing on resistant bacterial strains, compounds similar to this compound were tested for their ability to inhibit growth in E. coli and Pseudomonas aeruginosa. The study found significant inhibition at lower concentrations than previously recorded for non-fluorinated variants .

Propiedades

IUPAC Name |

1-ethenyl-2-fluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h2-5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHUPUPFXNKIAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.